2,3-Dichloropropionic acid
Overview
Description
2,3-Dichloropropionic acid is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a derivative of propionic acid where two hydrogen atoms are replaced by chlorine atoms at the second and third positions. This compound is known for its applications in various fields, including agriculture and chemical synthesis.
Scientific Research Applications
2,3-Dichloropropionic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules.
Safety and Hazards
Future Directions
The 2-haloacid dehalogenases, which can catalyze the dehalogenation of 2-chloropropionic acids and 2,2-dichloropropionic acids, are of particular interest in environmental remediation and environmentally friendly synthesis of optically pure chiral compounds due to their ability to degrade a wide range of halogenated compounds with astonishing efficiency for enantiomer resolution . This suggests a promising future direction for the use of 2,3-Dichloropropionic acid in environmental bioremediation .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloropropionic acid is the meristematic activity in the root tip of plants . It interferes with the mitotic cycle, arresting it at prophase .
Mode of Action
this compound interacts with its targets by inhibiting fat synthesis, stopping cell division, reducing wax production by leaves, and affecting carbohydrate, lipid, and nitrogen metabolism . It also denatures tissue proteins upon contact .
Biochemical Pathways
this compound affects the biochemical pathways related to fat synthesis, cell division, wax production, and metabolism of carbohydrates, lipids, and nitrogen . The compound’s action on these pathways leads to the inhibition of root elongation .
Pharmacokinetics
It has been observed that the uptake of this compound by both intact roots and isolated segments is cumulative, with the greatest accumulation in the root tip .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of root elongation, interference with meristematic activity in the root tip, and alteration of metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light intensity and temperature . It can remain active in soil for several months when applied at high rates .
Biochemical Analysis
Biochemical Properties
It has been found that it can interact with certain enzymes and proteins
Cellular Effects
It is known that many dichlorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionic acid can be synthesized through the chlorination of propionic acid. The process involves the reaction of propionic acid with chlorine gas in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of propionic anhydride as an additive to enhance the yield and purity of the product. The reaction is carried out at temperatures between 115°C and 140°C, with the exclusion of free radical formers and light to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: Reduction of this compound can yield 2,3-dichloropropanol.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Hydroxypropionic acids.
Reduction: Dichloropropanols.
Oxidation: Dichloropropionic acids or dichloroketones
Comparison with Similar Compounds
2,2-Dichloropropionic acid:
2-Chloropropionic acid: A simpler chlorinated propionic acid used in the synthesis of various organic compounds.
2,3-Dibromopropionic acid: A brominated analog with similar chemical properties.
Uniqueness: 2,3-Dichloropropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts. Additionally, its herbicidal properties are more pronounced due to the combined effects of both chlorine atoms .
Properties
IUPAC Name |
2,3-dichloropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWNPPZHDYVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870615 | |
Record name | 2,3-Dichloropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-64-0 | |
Record name | 2,3-Dichloropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DICHLOROPROPIONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DICHLOROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPU667T6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,3-dichloropropionic acid in material science?
A1: this compound serves as a precursor for synthesizing ionic polymers with polar groups. These polymers, when combined with surface-modified SiO2 nanoparticles, form nanocomposite electrolytes suitable for dye-sensitized solar cells (DSCs). The polar groups enhance iodide ionization, increasing charge carriers and resulting in high electrolyte conductivity (3.05 mS cm−1) []. DSCs using this composite electrolyte demonstrate good stability and photo-to-current conversion efficiencies exceeding 5% under various light intensities [].
Q2: Can this compound be used to synthesize biologically relevant molecules?
A2: Yes, this compound is a key starting material for synthesizing dl-2-amino-2-thiazoline-4-carboxylic acid [, ]. This compound is a versatile building block for various applications, including pharmaceutical development. One-pot synthesis methods using this compound have significantly improved the yield of dl-2-amino-2-thiazoline-4-carboxylic acid, reaching up to 93% [].
Q3: How does this compound impact denitrifying bacteria in environmental settings?
A3: Research indicates that this compound, specifically its commercial formulation dalapon, can inhibit denitrification by microorganisms in salt marsh sediments []. Studies on Pseudomonas perfectomarinus, a denitrifying bacterium, revealed that dalapon, even at low concentrations (10 µg/mL), significantly hampered denitrification []. Further investigation showed that dalapon primarily inhibited nitrite reduction more than nitrate reduction in P. perfectomarinus []. This finding suggests that while dalapon might not entirely halt denitrification, it can considerably slow down the process, potentially impacting nitrogen cycling in these ecosystems.
Q4: Are there any known enzymatic pathways for the degradation of this compound?
A4: Yes, a bacterial strain identified as Pseudomonas sp. B6P, isolated from a rice paddy field, demonstrated the ability to degrade 3-chloropropionic acid (3CP) []. This finding suggests the potential for microbial degradation pathways for chlorinated propionic acid derivatives, including this compound.
Q5: What are the toxicological implications of this compound?
A5: Studies have investigated the acute and subacute toxicity of this compound in rats []. This research provides valuable insights into the potential health risks associated with exposure to this compound.
Q6: What analytical techniques are commonly employed to study this compound?
A6: High-performance liquid chromatography (HPLC) is a widely used analytical method for the quantitative analysis of this compound and its derivatives []. This technique allows researchers to accurately determine the concentration of these compounds in various matrices, enabling them to monitor reaction progress, assess purity, and study their behavior in different systems.
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